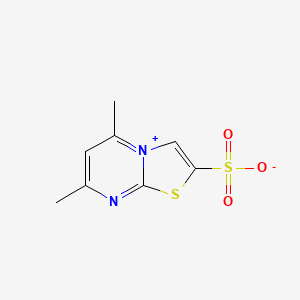![molecular formula C20H12N2O5 B14162636 2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione CAS No. 5171-81-3](/img/structure/B14162636.png)
2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile in the presence of a copper(I) catalyst. This tandem reaction efficiently produces isoquinoline derivatives via N atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions: 2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amino-substituted isoquinolines.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, as a chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms, where the compound’s fluorescence changes upon binding to target ions or molecules . In medicinal applications, it may interact with cellular proteins and enzymes, disrupting their normal functions and leading to therapeutic effects .
類似化合物との比較
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Naphthalimides: Structurally related to isoquinolines, naphthalimides are known for their anticancer activities and are used in similar applications.
Uniqueness: 2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing specialized chemosensors, fluorescent probes, and therapeutic agents .
特性
CAS番号 |
5171-81-3 |
|---|---|
分子式 |
C20H12N2O5 |
分子量 |
360.3 g/mol |
IUPAC名 |
2-(4-acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H12N2O5/c1-11(23)12-5-7-13(8-6-12)21-19(24)15-4-2-3-14-17(22(26)27)10-9-16(18(14)15)20(21)25/h2-10H,1H3 |
InChIキー |
VHFSQYRZLVTBTF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
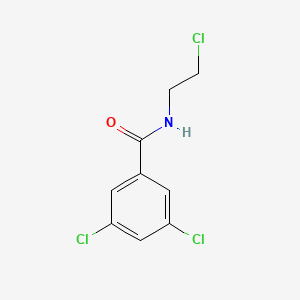
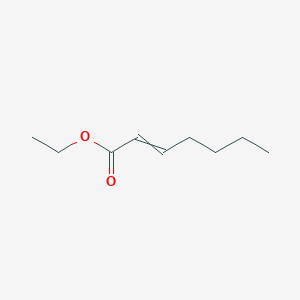
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
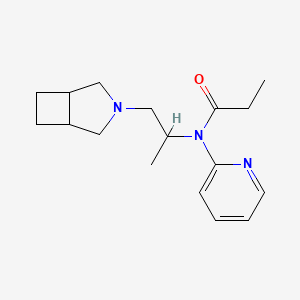
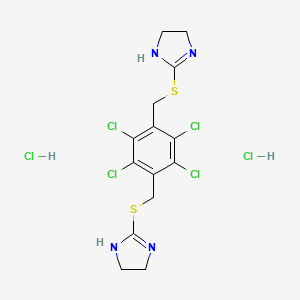
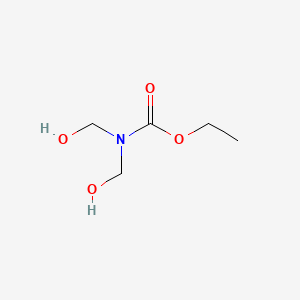

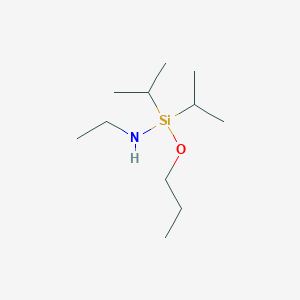
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
